Neohesperidose

Description

Properties

CAS No. |

17074-02-1 |

|---|---|

Molecular Formula |

C12H22O10 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1 |

InChI Key |

VSRVRBXGIRFARR-OUEGHFHCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |

melting_point |

191 - 192 °C |

physical_description |

Solid |

Synonyms |

2-O-a-L-Rhamnopyranosyl-D-glucopyranose; 2-O-(6-Deoxy-a-L-mannopyranosyl)-D-glucopyranose |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Stereochemistry of Neohesperidose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and stereochemical configuration of neohesperidose, a disaccharide of significant interest in the study of flavonoids and their biological activities.

Core Chemical Structure

This compound (C₁₂H₂₂O₁₀) is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.[1][2] Specifically, it consists of an α-L-rhamnopyranose unit linked to a D-glucopyranose unit.[1][3] The connection is an α-(1→2) glycosidic bond, meaning the anomeric carbon (C1) of the L-rhamnose is linked to the hydroxyl group on the second carbon (C2) of the D-glucose unit.[1][3] The full systematic IUPAC name for the most common form is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose.[1]

This linkage is a defining feature, distinguishing it from the isomeric disaccharide rutinose, where the linkage is (1→6). This structural difference is critical in flavonoid chemistry; for instance, flavonoid neohesperidosides like naringin are intensely bitter, while the corresponding flavonoid rutinosides, such as hesperidin, are tasteless.[3][4]

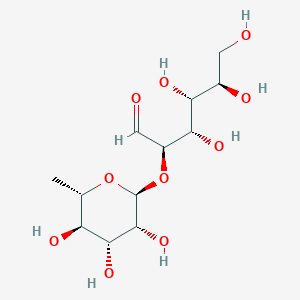

Below is a diagram illustrating the chemical structure of this compound.

References

Elucidating the Structure of Neohesperidose: A Technical Guide to Mass Spectrometry and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structure elucidation of neohesperidose, a disaccharide of significant interest in the fields of natural product chemistry and drug development. This document provides detailed experimental protocols, quantitative data, and logical workflows to guide researchers in the unambiguous identification and characterization of this and similar glycosidic compounds.

Introduction

This compound is a disaccharide composed of a rhamnose unit linked to a glucose unit. It is a common glycosidic moiety found in a variety of naturally occurring flavonoid glycosides, such as neohesperidin. The precise determination of its structure, including the nature of the glycosidic linkage and the stereochemistry of the individual monosaccharide units, is crucial for understanding its biological activity and for the development of new therapeutic agents. This guide outlines the synergistic use of high-resolution mass spectrometry and advanced NMR techniques to achieve a complete and confident structural assignment of this compound.

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), provides invaluable information regarding the molecular weight and fragmentation pattern of this compound-containing molecules, allowing for the determination of the aglycone and sugar moieties.

Experimental Protocol: LC-ESI-MS/MS

Sample Preparation:

-

Extraction: For plant-derived samples, flavonoids are typically extracted using a methanol/water or ethanol/water mixture. The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate) to isolate the glycosidic fraction.

-

Purification: The glycoside-rich fraction is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure neohesperidoside.

-

Sample for Analysis: A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol, DMSO) at a concentration of approximately 1 mg/mL. This is further diluted with the initial mobile phase to a final concentration of 1-10 µg/mL for LC-MS analysis.

Instrumentation and Conditions:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient might be: 5-30% B over 15 minutes, then a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is ideal.

-

Ionization Mode: Both positive and negative ion modes should be evaluated, as flavonoids can ionize well in both. Negative mode is often preferred for flavonoid glycosides.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Temperature: 350 °C

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiments to obtain a rich fragmentation spectrum.

-

Data Presentation: Fragmentation of Neohesperidin

The tandem mass spectrum of a neohesperidoside, such as neohesperidin, reveals a characteristic fragmentation pattern. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the this compound moiety.

Table 1: Key MS/MS Fragment Ions of Neohesperidin (Negative Ion Mode)

| m/z (Da) | Description of Fragment Ion |

| 609.18 | [M-H]⁻ (Deprotonated molecular ion of neohesperidin) |

| 447.12 | [M-H - 162]⁻ (Loss of the terminal rhamnose unit) |

| 301.07 | [Aglycone-H]⁻ (Hesperetin aglycone after loss of this compound) |

| 257.08 | [Aglycone-H - CO₂]⁻ |

| 151.04 | Fragment from Retro-Diels-Alder (RDA) cleavage of the C-ring of the aglycone |

| 107.05 | Further fragmentation of the RDA product |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Fragmentation Pathway Diagram

The fragmentation of neohesperidin in ESI-MS/MS typically proceeds through the cleavage of the glycosidic bonds, followed by fragmentation of the aglycone.

Caption: Proposed fragmentation pathway of neohesperidin in negative ion ESI-MS/MS.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete and unambiguous structure elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.

Experimental Protocol: 1D and 2D NMR

Sample Preparation:

-

Sample Amount: A minimum of 5-10 mg of the purified neohesperidoside is required for a comprehensive set of NMR experiments.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for flavonoid glycosides due to its excellent dissolving power. Other solvents such as methanol-d₄ or pyridine-d₅ can also be used.

-

Procedure: Dissolve the sample in approximately 0.5 mL of the deuterated solvent in a standard 5 mm NMR tube.

Instrumentation and Experiments:

-

Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving overlapping signals in the sugar region.

-

1D Experiments:

-

¹H NMR: Provides information on the number and type of protons, their chemical environment, and their coupling to neighboring protons.

-

¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals the number of carbon atoms, while the DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, which is essential for tracing the spin systems within the glucose and rhamnose rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the linkage between the glucose and rhamnose units and the connection of the disaccharide to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help to confirm the stereochemistry of the glycosidic linkage.

-

Data Presentation: NMR Chemical Shifts and Coupling Constants

The complete assignment of the ¹H and ¹³C NMR spectra is the cornerstone of structure elucidation. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 2: ¹H and ¹³C NMR Data for the this compound Moiety of Neohesperidin (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm) | J (Hz) |

| Glucose | |||

| 1' | 99.8 | 5.08 (d) | 7.5 |

| 2' | 76.5 | 3.25 (m) | |

| 3' | 77.2 | 3.40 (m) | |

| 4' | 70.0 | 3.15 (m) | |

| 5' | 76.0 | 3.50 (m) | |

| 6'a | 60.8 | 3.70 (m) | |

| 6'b | 3.55 (m) | ||

| Rhamnose | |||

| 1'' | 100.9 | 4.55 (s) | |

| 2'' | 70.6 | 3.65 (m) | |

| 3'' | 70.4 | 3.30 (m) | |

| 4'' | 72.0 | 3.10 (m) | |

| 5'' | 68.5 | 3.45 (m) | |

| 6'' | 17.9 | 1.08 (d) | 6.0 |

Note: These are representative values and may vary slightly based on experimental conditions. The assignments are confirmed by 2D NMR data.

Logical Workflow for NMR-based Structure Elucidation

The process of elucidating the structure of this compound using NMR data follows a logical progression.

Caption: Logical workflow for the structure elucidation of this compound using NMR spectroscopy.

Integrated Approach and Conclusion

The most robust structural elucidation of this compound is achieved through the integration of both mass spectrometry and NMR spectroscopy. MS provides the initial confirmation of the molecular formula and the identities of the constituent monosaccharides and the aglycone. NMR then provides the definitive evidence for the connectivity of the atoms within each sugar, the linkage between the sugar units, and the stereochemistry of the glycosidic bonds.

This technical guide has provided a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of this compound. By following the detailed protocols and logical workflows presented, researchers and drug development professionals can confidently characterize this and other complex glycosidic natural products, paving the way for a deeper understanding of their structure-activity relationships.

A Comprehensive Technical Guide to the Biological Activity Screening of Neohesperidose-Containing Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of key neohesperidose-containing flavonoids: neohesperidin, naringin, rhoifolin, and poncirin. This document summarizes quantitative data on their antioxidant, anti-inflammatory, and cytotoxic properties, details common experimental protocols for their screening, and visualizes the cellular signaling pathways they modulate.

Introduction to this compound-Containing Flavonoids

Flavonoids are a diverse group of polyphenolic compounds naturally found in plants, recognized for their significant contributions to human health. A specific subset of these compounds, characterized by the presence of a this compound moiety, has garnered considerable attention for a wide spectrum of pharmacological activities. This group includes prominent flavonoids such as neohesperidin, naringin, rhoifolin, and poncirin, which are predominantly found in citrus fruits. Their unique chemical structure influences their bioavailability and biological actions, making them promising candidates for the development of novel therapeutic agents. This guide focuses on the screening of their biological activities, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action at a molecular level.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of selected this compound-containing flavonoids.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| Naringin | DPPH Radical Scavenging | > 100 µM | [1] |

| ABTS Radical Scavenging | 39.11±1.02 µg/mL | [2] | |

| Poncirin | DPPH Radical Scavenging | - | |

| Hesperidin | DPPH Radical Scavenging | 88.32±3.05 µg/mL | [2] |

| ABTS Radical Scavenging | 44.63±5.11 µg/mL | [2] |

Note: Data for some compounds were not available in the provided search results. Hesperidin is included for comparison as a related citrus flavonoid.

Table 2: Anti-inflammatory Activity

| Compound | Cell Line | Inhibitory Action | Concentration/IC50 | Reference |

| Neohesperidin | Macrophages | Reduction of TNF-α and IL-6 | - | [3] |

| Naringin | Macrophages | Suppression of NO, iNOS, COX-2, TNF-α, IL-6 | - | [4] |

| Rhoifolin | RAW264.7 | Inhibition of TNF-α, IL-6, IL-1β | 100 µmol/L | [5] |

Table 3: Cytotoxic Activity

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Naringin | MCF-7 (Breast) | 6.8 µg/ml (as Ag(I) complex) | [6] |

| A549 (Lung) | 5.9 µg/ml (as Ag(I) complex) | [6] | |

| Poncirin | AGS (Gastric) | ~130 µM | [7] |

| SGC-7901 (Gastric) | 57.3% inhibition at 25 µg/mL | [8] | |

| SKBR3 (Breast) | 8 µM |

Table 4: Enzyme Inhibitory Activity

| Compound | Enzyme | IC50 Value | Reference |

| Rhoifolin | α-glucosidase | - | [9] |

| Fisetin (for comparison) | α-glucosidase | 4.099 × 10⁻⁴ mM | [10] |

Note: Specific IC50 values for rhoifolin against α-glucosidase were not found, though its inhibitory potential is noted. Fisetin is included as a reference flavonoid with strong activity.

Key Signaling Pathways in Flavonoid Bioactivity

The biological effects of these flavonoids are often mediated by their interaction with key intracellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

Neohesperidin and the PI3K/Akt/mTOR Pathway

Neohesperidin and its derivative, neohesperidin dihydrochalcone (NHDC), have been shown to modulate the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism. By down-regulating this pathway, NHDC can inhibit fat and lipid accumulation.[11]

Naringin's Influence on MAPK and NF-κB Pathways

Naringin exerts significant anti-inflammatory and anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It can inhibit the phosphorylation of key proteins in the MAPK cascade (p38, ERK, and JNK) and suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and mediators.[12][13]

Rhoifolin and the NF-κB Signaling Pathway

Rhoifolin demonstrates potent anti-inflammatory properties primarily by targeting the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of IκBα and IKKβ, key steps in the activation of NF-κB.[5] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[14]

Poncirin's Dual Role in PI3K/Akt and Apoptotic Pathways

Poncirin has been identified to have a dual role in cellular signaling. It can activate the PI3K/Akt pathway, which is beneficial in contexts like improving insulin sensitivity. Conversely, in cancer cells, poncirin can induce apoptosis through the extrinsic pathway by up-regulating the Fas ligand (FasL), leading to the activation of caspase-8 and caspase-3.[7]

Detailed Experimental Protocols

This section provides standardized protocols for common in vitro assays used in the screening of this compound-containing flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the flavonoid solution.

-

Add 180 µL of the DPPH solution to each well.

-

For the control, add 20 µL of the solvent instead of the flavonoid solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the flavonoid for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only).

-

-

MTT Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured at 540 nm.

Protocol:

-

Cell Culture and Stimulation:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the flavonoid for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production.

-

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured at 405 nm, is proportional to the enzyme's activity.

Protocol:

-

Reaction Mixture:

-

In a 96-well plate, add the test flavonoid at various concentrations.

-

Add α-glucosidase solution (from Saccharomyces cerevisiae) and incubate for 10 minutes at 37°C.

-

-

Substrate Addition:

-

Initiate the reaction by adding the substrate, pNPG.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm.

-

-

Calculation:

-

The percentage of enzyme inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.[16]

-

Conclusion

This compound-containing flavonoids exhibit a remarkable range of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory effects. Their ability to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, underscores their therapeutic potential. The standardized screening protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other natural compounds. Further research, guided by these methodologies, will be crucial in elucidating the full potential of this compound-containing flavonoids in the development of novel drugs for a variety of diseases.

References

- 1. Pinostrobin and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poncirin Induces Apoptosis in AGS Human Gastric Cancer Cells through Extrinsic Apoptotic Pathway by up-Regulation of Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 16. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Intestinal Odyssey of Neohesperidose: A Technical Guide to its Metabolism by Human Gut Microbiota

For Immediate Release

A Deep Dive into the Metabolic Transformation of Neohesperidose by the Human Gut Microbiome, Unveiling Novel Therapeutic Possibilities.

This technical guide provides a comprehensive overview of the metabolic pathway of this compound within the human gut, tailored for researchers, scientists, and drug development professionals. We delve into the intricate enzymatic processes orchestrated by the gut microbiota, the resulting bioactive metabolites, and their subsequent impact on host signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this critical host-microbe interaction.

Introduction: The Significance of this compound Metabolism

This compound is a disaccharide composed of rhamnose and glucose, commonly found as a glycosidic moiety attached to flavonoids in citrus fruits and other plants. These flavonoid neohesperidosides, such as neohesperidin and isorhamnetin-3-O-neohesperidoside, are poorly absorbed in the small intestine in their native form. Their bioavailability and biological activity are almost entirely dependent on the metabolic activities of the human gut microbiota.[1][2] The microbial transformation of these compounds releases the aglycone and further metabolizes it into a variety of smaller, more readily absorbed phenolic compounds, which can exert significant physiological effects.[3] Understanding this metabolic pathway is crucial for developing novel therapeutics and functional foods that leverage the health benefits of these natural compounds.

The Metabolic Pathway of this compound-Containing Flavonoids

The metabolism of flavonoid neohesperidosides by the gut microbiota is a multi-step process, primarily involving deglycosylation followed by the degradation of the aglycone.

Step 1: Deglycosylation - The Gateway to Bioactivity

The initial and rate-limiting step is the enzymatic cleavage of the this compound moiety. This is a two-step hydrolysis process:

-

α-L-rhamnosidase Activity: Gut bacteria possessing α-L-rhamnosidase enzymes first cleave the terminal rhamnose from the this compound sugar chain.[4][5] This action breaks the α-1,2 glycosidic bond between rhamnose and glucose.

-

β-D-glucosidase Activity: Subsequently, β-glucosidases, also produced by the gut microbiota, hydrolyze the remaining glucose molecule from the flavonoid aglycone.

This deglycosylation releases the flavonoid aglycone (e.g., hesperetin from neohesperidin, isorhamnetin from isorhamnetin-3-O-neohesperidoside), which is more lipophilic and can be absorbed by the intestinal epithelium or undergo further microbial metabolism.[1]

Step 2: Aglycone Degradation - A Cascade of Bioactive Molecules

Once liberated, the flavonoid aglycones are subject to further enzymatic transformations by the gut microbiota, including:

-

Ring Fission: The C-ring of the flavonoid structure is cleaved, leading to the formation of various phenolic acids.[1][6]

-

Demethylation and Dehydroxylation: These reactions further modify the structure of the aglycones and their degradation products. For instance, isorhamnetin can be demethylated to quercetin.[7][8]

Key metabolites resulting from the degradation of hesperetin include 3-(3-hydroxy-4-methoxyphenyl)propionic acid, 3-(3,4-dihydroxyphenyl)propionic acid, and 3-(3-hydroxyphenyl)propionic acid.[6] Similarly, isorhamnetin is metabolized to kaempferol and other phenolic compounds.[7][8]

Quantitative Data on this compound Metabolism

The efficiency of this compound metabolism varies depending on the specific flavonoid glycoside, the composition of an individual's gut microbiota, and the specific bacterial enzymes involved. The following table summarizes available quantitative data on the metabolism of neohesperidin.

| Substrate | Bacterial Enzyme/Strain | Parameter | Value | Reference |

| Neohesperidin | α-L-rhamnosidase (HFM-RhaA) | Conversion Rate | 92.3% in 30 min | [4] |

| Neohesperidin | α-L-rhamnosidase (HFM-Rha78) | Conversion Rate | 86.6% in 120 min | [4] |

| Hesperidin | Lactobacillus acidophilus | Hydrolysis | up to 80% after 10 days | [5] |

| Hesperidin | Lactobacillus brevis | Hydrolysis | up to 80% after 10 days | [5] |

| Rutin | Probiotic strains | Hydrolysis | 0-5% after 10 days | [5] |

Note: Hesperidin contains a rutinose moiety (rhamnose-α-1,6-glucose), while neohesperidin contains a this compound moiety (rhamnose-α-1,2-glucose). The difference in the glycosidic linkage can affect the rate and extent of hydrolysis by different bacterial enzymes.

Experimental Protocols

The study of this compound metabolism by the gut microbiota typically involves in vitro fermentation models and advanced analytical techniques for metabolite identification.

In Vitro Fermentation of Flavonoids with Human Fecal Microbiota

This protocol simulates the conditions of the human colon to study the metabolic activity of the gut microbiota on a specific substrate.

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS).

-

Basal Medium: A sterile, anaerobic basal medium is prepared containing nutrients that support the growth of a wide range of gut bacteria. This medium typically includes peptone, yeast extract, salts, and reducing agents like L-cysteine hydrochloride.

-

Fermentation: The fecal slurry is inoculated into the basal medium containing the test flavonoid neohesperidoside (e.g., neohesperidin) at a specific concentration. The fermentation is carried out in an anaerobic chamber or a fermenter with a controlled temperature (37°C) and pH (typically 6.8-7.0).

-

Sampling: Samples are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.

-

Sample Processing: The collected samples are centrifuged to pellet the bacterial cells and solid debris. The supernatant, containing the metabolites, is then extracted, typically with a solvent like ethyl acetate, and prepared for analysis.

UPLC-Q-TOF/MS Analysis of Metabolites

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the separation, identification, and quantification of flavonoid metabolites.

-

Chromatographic Separation (UPLC): The extracted samples are injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: acetonitrile) is used to separate the different metabolites based on their polarity.

-

Mass Spectrometry Detection (Q-TOF/MS): The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. The instrument is typically operated in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites.

-

Metabolite Identification: Metabolites are identified by comparing their accurate mass-to-charge ratio (m/z), retention time, and fragmentation patterns (MS/MS spectra) with those of authentic standards or by searching against metabolite databases.

Impact on Host Signaling Pathways

The metabolites produced from the microbial degradation of this compound-containing flavonoids, particularly the aglycones hesperetin and isorhamnetin, have been shown to modulate key intracellular signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Hesperetin has been demonstrated to attenuate the NF-κB pathway by reducing the phosphorylation of IκBα and IKKα/β, which prevents the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[9][10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. Isorhamnetin has been shown to inhibit the phosphorylation of key proteins in the MAPK family, such as ERK, JNK, and p38.[11][12][13] By downregulating the MAPK pathway, isorhamnetin can suppress the production of pro-inflammatory mediators.

References

- 1. The Intestinal Fate of Citrus Flavanones and Their Effects on Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Intestinal Fate of Citrus Flavanones and Their Effects on Gastrointestinal Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate Selectivities of GH78 α-L-Rhamnosidases from Human Gut Bacteria on Dietary Flavonoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhamnosidase activity of selected probiotics and their ability to hydrolyse flavonoid rhamnoglucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unraveling the Protective Effect of Hesperetin In Experimentally Induced Colitis: Inhibition of NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hesperetin regulates the intestinal flora and inhibits the TLR4/NF-κB signaling axis to protect the blood-milk barrier and prevent mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Mechanistic Insights into Isorhamnetin: Targeting MAPK and NF-κB Pathways to Mitigate LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Neohesperidose vs. Rutinose: A Technical Guide to Structural and Functional Divergence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidose and rutinose, two isomeric disaccharides, are pivotal components of many naturally occurring flavonoid glycosides. Composed of the same monosaccharide units—L-rhamnose and D-glucose—their distinct glycosidic linkage imparts profoundly different structural conformations and, consequently, disparate functional and biological properties. This technical guide provides an in-depth comparison of this compound and rutinose, focusing on their structural nuances, the resulting functional differences in taste and bioavailability, and the analytical methods used for their characterization. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key analytical techniques are provided.

Structural Differences: The Critical Glycosidic Linkage

The fundamental difference between this compound and rutinose lies in the point of attachment of L-rhamnose to D-glucose. This single stereochemical variation dictates the overall three-dimensional structure of the disaccharide and its subsequent interactions with biological systems.

-

This compound: Features an α-L-Rhamnopyranosyl-(1→2)-D-glucopyranose linkage. The rhamnose unit is connected to the C2 hydroxyl group of glucose.

-

Rutinose: Features an α-L-Rhamnopyranosyl-(1→6)-D-glucopyranose linkage. The rhamnose unit is connected to the C6 hydroxyl group of glucose.

This variation in linkage position is the primary determinant of the divergent properties observed between flavonoids carrying these respective sugar moieties.

Figure 1: Glycosidic linkages of this compound and Rutinose.

Physicochemical and Functional Properties

The structural isomerism directly translates to differences in physicochemical properties and biological functions. One of the most commercially significant distinctions is taste. Flavanone glycosides containing this compound, such as naringin and neohesperidin, are intensely bitter.[1] In contrast, their rutinose-containing counterparts, narirutin and hesperidin, are comparatively tasteless.[1] This is attributed to the specific stereochemistry required for interaction with bitter taste receptors on the tongue. Furthermore, dihydrochalcone derivatives of neohesperidosides can be potent sweeteners, a property not shared by rutinosides.

Quantitative Data Summary

While data for the pure disaccharides are sparse, the properties of their corresponding flavonoid glycosides highlight their functional differences.

| Property | This compound-Containing Flavonoids | Rutinose-Containing Flavonoids | Reference(s) |

| Associated Taste | Bitter (e.g., Naringin, Neohesperidin) | Tasteless (e.g., Narirutin, Hesperidin) | [1] |

| Solubility (Hesperidin vs. Neohesperidin) | Neohesperidin is more soluble than Hesperidin. | Hesperidin has low water solubility. | [2] |

| Enzymatic Hydrolysis Specificity | Resistant to rutinosidases. | Substrate for rutinosidases (α-rhamnosidases). | [3][4] |

| Bioavailability Impact | Generally lower bioavailability due to inefficient hydrolysis by human gut microbiota. | Hydrolysis by gut microbiota releases the aglycone for absorption. | [3][4][5] |

Functional Differences in Biological Systems

Enzymatic Hydrolysis and Bioavailability

The most critical functional difference lies in their susceptibility to enzymatic cleavage. The human small intestine lacks the enzymes to hydrolyze either disaccharide from its flavonoid aglycone. Consequently, these glycosides pass to the colon, where the gut microbiota determines their fate.[3][4]

-

Rutinose: The α-1,6 linkage of rutinose is a substrate for specific α-L-rhamnosidases present in certain gut bacteria, such as Bifidobacterium.[3][4] This enzymatic action cleaves the rhamnose, and subsequent β-glucosidase activity releases the aglycone (e.g., hesperetin from hesperidin), which can then be absorbed by the colonocytes and enter systemic circulation.[3]

-

This compound: The α-1,2 linkage is not readily hydrolyzed by the same microbial enzymes.[3] This resistance to cleavage significantly reduces the liberation of the aglycone, leading to lower absorption and bioavailability compared to the corresponding rutinoside.

// Nodes Ingestion [label="Oral Ingestion of\nFlavonoid Glycosides", fillcolor="#F1F3F4"]; Rutin [label="Flavonoid-Rutinose\n(e.g., Hesperidin)", fillcolor="#FBBC05"]; Neo [label="Flavonoid-Neohesperidose\n(e.g., Naringin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Colon [label="Colon / Gut Microbiota", shape="ellipse", fillcolor="#F1F3F4"]; Enzyme [label="Microbial α-rhamnosidase\n+ β-glucosidase", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aglycone [label="Aglycone Released\n(e.g., Hesperetin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorb [label="Systemic Absorption", shape="ellipse", fillcolor="#F1F3F4"]; NoHydrolysis [label="Poor Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Excretion", shape="ellipse", fillcolor="#F1F3F4"];

// Edges Ingestion -> Rutin; Ingestion -> Neo; Rutin -> Colon; Neo -> Colon; Colon -> Enzyme [style=dashed]; Rutin -> Enzyme [label="Hydrolysis"]; Enzyme -> Aglycone; Aglycone -> Absorb; Neo -> NoHydrolysis; NoHydrolysis -> Excretion; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Figure 2: Impact of disaccharide linkage on flavonoid bioavailability.

Modulation of Signaling Pathways

Flavonoid aglycones, such as hesperetin and naringenin, are known to modulate various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical in inflammation, cell survival, and metabolism.[6][7] The functional difference imparted by this compound versus rutinose is primarily indirect . It is not the sugar moiety itself that differentially interacts with these pathways, but rather its control over the release and subsequent bioavailability of the active aglycone.

A flavonoid rutinoside, by virtue of its efficient hydrolysis in the colon, delivers a higher concentration of the aglycone to the systemic circulation. This allows for more significant modulation of downstream targets. For instance, the released hesperetin can suppress NF-κB activation, a key driver of inflammation.[7] The corresponding neohesperidoside would have a much-reduced effect due to the limited release of its aglycone.

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS, TNF-α)", shape="ellipse", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", fillcolor="#FBBC05"]; NFkB_cyto [label="p65/p50 (Inactive)\n[Cytoplasm]", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aglycone [label="Flavonoid Aglycone\n(Hesperetin, Naringenin, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nuc [label="p65/p50 (Active)\n[Nucleus]", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(COX-2, iNOS, IL-6)", shape="note", fillcolor="#F1F3F4"];

// Edges Stimulus -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB_cyto [label="releases"]; NFkB_cyto -> NFkB_nuc [label="translocates"]; NFkB_nuc -> Transcription [label="initiates"]; Aglycone -> IKK [label="inhibits", style=dashed, arrowhead=Tee]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Figure 3: Inhibition of NF-κB signaling by flavonoid aglycones.

Experimental Protocols

Protocol for Disaccharide Linkage Determination by 2D-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating glycosidic linkages. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment.

Objective: To identify the carbon atom of the glucose residue linked to the anomeric proton of the rhamnose residue.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified flavonoid glycoside in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 25°C.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra for initial signal assignment.

-

Acquire a 2D ¹H-¹³C HMBC spectrum. This experiment detects correlations between protons and carbons separated by 2-3 bonds.

-

-

Data Analysis:

-

Identify the Anomeric Proton: Locate the anomeric proton (H-1') of the rhamnose unit in the ¹H spectrum (typically a doublet around 4.5-5.5 ppm).

-

Trace the Correlation: In the HMBC spectrum, find the cross-peak corresponding to this anomeric proton.

-

Identify the Linked Carbon: Trace the correlation from the H-1' of rhamnose to a carbon signal in the ¹³C dimension.

-

For this compound: A correlation will be observed between the H-1' of rhamnose and the C-2 of glucose.

-

For Rutinose: A correlation will be observed between the H-1' of rhamnose and the C-6 of glucose.

-

-

Protocol for Separation of Flavonoid Isomers by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify isomeric flavonoid glycosides, such as the neohesperidoside naringin and the rutinoside narirutin.

Objective: To achieve baseline separation of flavonoid glycoside isomers.

Methodology:

-

Sample Preparation:

-

Prepare standard solutions of naringin and narirutin (or other isomer pairs) in methanol at a concentration of 1 mg/mL.

-

Prepare unknown samples by extracting plant material or dissolving the sample in methanol, followed by filtration through a 0.45 µm syringe filter.

-

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Column Temperature: 25°C.[8]

-

Mobile Phase: A gradient elution is typically required.

-

Solvent A: Water with 0.1% formic or acetic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-25 min: Increase to 40% B

-

25-30 min: Increase to 100% B

-

30-35 min: Hold at 100% B

-

35-36 min: Return to 20% B

-

36-40 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10 µL.[9]

-

-

Data Analysis:

-

Identify peaks by comparing retention times with pure standards.

-

Quantify the compounds by creating a calibration curve from the standard solutions. In reversed-phase HPLC, rutinosides often elute slightly earlier than their neohesperidoside isomers.

-

Conclusion

The distinction between this compound and rutinose is a clear example of how subtle changes in molecular architecture can lead to significant functional divergence. The α-(1→2) linkage in this compound versus the α-(1→6) linkage in rutinose fundamentally alters the molecule's shape, taste profile, and susceptibility to enzymatic hydrolysis. For researchers in drug development and food science, understanding this difference is critical. It directly impacts the bioavailability of flavonoid aglycones and dictates the sensory properties of food products. The analytical protocols outlined herein provide a robust framework for the accurate identification and separation of these important isomeric structures.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of Flavonoid Glycosides Containing Neohesperidose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways, enzymatic mechanisms, and experimental methodologies involved in the production of flavonoid glycosides containing the neohesperidose moiety. These compounds, prevalent in citrus fruits, are of significant interest due to their diverse biological activities and role as precursors to high-intensity sweeteners.

Overview of the Biosynthetic Pathway

The formation of flavonoid neohesperidosides is a multi-step process that begins with the general phenylpropanoid pathway to synthesize the core flavonoid aglycone. This is followed by a sequential two-step glycosylation catalyzed by specific UDP-glycosyltransferases (UGTs).

Synthesis of the Flavonoid Aglycone

The journey starts with the amino acid L-phenylalanine (or L-tyrosine in some pathways), which enters the phenylpropanoid pathway.[1][2] A series of enzymatic reactions, catalyzed by enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA-ligase (4CL), produces p-coumaroyl-CoA.[1][3] This molecule serves as the entry point into the flavonoid-specific branch.

Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][5] This chalcone is subsequently isomerized by chalcone isomerase (CHI) to yield the flavanone naringenin, a central precursor for many citrus flavonoids.[6][7] Naringenin can then be hydroxylated to produce other aglycones like hesperetin.

Sequential Glycosylation to Form this compound

The defining feature of neohesperidosides is the disaccharide this compound (rhamnosyl-α-1,2-glucose), which is typically attached to the 7-hydroxyl group of the flavanone aglycone.[8][9] This process involves two distinct glycosylation events catalyzed by two separate UGTs.

-

Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of the aglycone (e.g., naringenin). This reaction is catalyzed by a flavanone 7-O-glucosyltransferase (F7GT), producing a flavanone-7-O-glucoside like prunin.[3]

-

Rhamnosylation: The second step involves the transfer of a rhamnose group from UDP-rhamnose to the 2-hydroxyl position of the newly attached glucose. This specific α-1,2 linkage is formed by a flavanone 7-O-glucoside 1,2-rhamnosyltransferase, completing the synthesis of the neohesperidoside, such as naringin.[3][10]

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

The Bitter Truth: Unraveling the Role of Neohesperidose in Citrus Flavonoid Bitterness

A Technical Guide for Researchers and Drug Development Professionals

The characteristic bitter taste of certain citrus fruits, a significant factor in consumer acceptance and a consideration in pharmaceutical formulations, is primarily attributed to a specific class of flavonoids: the flavanone neohesperidosides. This technical guide provides an in-depth exploration of the pivotal role of the disaccharide neohesperidose in conferring bitterness to these citrus compounds. We will delve into the structural determinants of bitterness, the interaction with taste receptors, and the experimental methodologies used to quantify and characterize this sensory attribute.

The Structural Basis of Bitterness: The Importance of the Glycosidic Linkage

The bitterness of citrus flavonoids is not inherent to the flavonoid aglycone itself but is critically dependent on the nature of the appended sugar moiety. The key determinant is the disaccharide This compound , which is composed of α-L-rhamnose and β-D-glucose linked via an α-1,2 glycosidic bond. When this compound is attached to the 7-position of a flavanone aglycone, the resulting compound is intensely bitter.

In contrast, the isomeric disaccharide rutinose , where rhamnose and glucose are linked via an α-1,6 glycosidic bond, results in tasteless flavanone glycosides. This stark difference in taste perception arising from a subtle change in the glycosidic linkage highlights the precise structural requirements for activation of bitter taste receptors.

Two of the most well-known bitter flavanone neohesperidosides found in citrus are:

-

Naringin: Composed of the aglycone naringenin and the disaccharide this compound. It is the principal bitter compound in grapefruit.

-

Neohesperidin: Consists of the aglycone hesperetin and the disaccharide this compound. It is found in bitter oranges.

Interestingly, enzymatic or chemical modification of these bitter compounds can lead to a dramatic shift in taste. For instance, the hydrogenation of naringin and neohesperidin yields naringin dihydrochalcone (NDC) and neohesperidin dihydrochalcone (NHDC), respectively, which are intensely sweet compounds.[1] This further underscores the critical role of the flavanone structure in concert with the this compound moiety in determining taste.

Quantitative Analysis of Bitterness

The bitterness of citrus flavonoids can be quantified using both sensory and instrumental methods. Sensory analysis provides a direct measure of human taste perception, while instrumental techniques offer objective and high-throughput screening capabilities.

Sensory Evaluation

Sensory panels, composed of trained or untrained individuals, are utilized to determine the bitterness threshold of a compound. The bitterness threshold is the lowest concentration at which a substance is perceivable as bitter.

| Compound | Aglycone | Glycoside | Bitterness Threshold (mmol/L) | Reference |

| Naringin | Naringenin | 7-O-neohesperidoside | 0.17 | [2] |

| Neohesperidin | Hesperetin | 7-O-neohesperidoside | 0.5 | [2] |

Table 1: Bitterness Thresholds of Major Citrus Flavanone Neohesperidosides.

Cell-Based Assays for Taste Receptor Activation

The molecular basis of bitter taste perception lies in the activation of a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). Cell-based assays are instrumental in identifying which specific TAS2Rs are activated by bitter compounds and in quantifying the potency of this activation. These assays typically involve heterologous expression of human TAS2Rs in cell lines like HEK293T, which are then loaded with a calcium-sensitive fluorescent dye. Activation of the TAS2R by a bitter ligand triggers a signaling cascade that results in an increase in intracellular calcium, which can be measured as a change in fluorescence.

While a broad range of flavonoids has been shown to activate various TAS2Rs, particularly hTAS2R14 and hTAS2R39, specific EC50 values for naringin and neohesperidin across the full panel of 25 human TAS2Rs are not yet comprehensively compiled in a single source. However, the available data indicates that citrus flavonoids are recognized by a subset of these receptors.

Experimental Protocols

Sensory Evaluation of Bitterness Threshold

This protocol outlines a general procedure for determining the bitterness threshold of a flavonoid using a sensory panel.

Objective: To determine the minimum concentration of a flavonoid that can be perceived as bitter.

Materials:

-

Flavonoid sample (e.g., naringin)

-

Deionized, purified water

-

A series of dilutions of the flavonoid in water

-

Opaque tasting cups

-

Data collection forms

Procedure:

-

Panelist Selection and Training: Recruit a panel of 10-15 individuals. Train them to recognize and rate the intensity of bitter taste using standard bitter solutions (e.g., quinine hydrochloride, caffeine).

-

Sample Preparation: Prepare a stock solution of the flavonoid in water. Create a series of dilutions from the stock solution, typically in a geometric series (e.g., decreasing by a factor of 2).

-

Testing Protocol (Ascending Forced-Choice Method):

-

Present panelists with three samples at each concentration level: two are plain water (blanks) and one contains the flavonoid dilution.

-

The order of presentation should be randomized.

-

Ask panelists to identify the "odd" sample (the one that tastes different).

-

Panelists should rinse their mouths with water between each concentration level.

-

-

Data Analysis: The individual threshold is the lowest concentration at which a panelist correctly identifies the flavonoid sample. The group threshold is typically calculated as the geometric mean of the individual thresholds.

Cell-Based Calcium Imaging Assay for TAS2R Activation

This protocol describes a common method for assessing the activation of a specific TAS2R by a citrus flavonoid.

Objective: To determine if a flavonoid activates a specific TAS2R and to quantify its potency (EC50).

Materials:

-

HEK293T cells stably expressing the target human TAS2R (e.g., hTAS2R14) and a chimeric G-protein (e.g., Gα16gust44).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well black, clear-bottom cell culture plates.

-

Flavonoid stock solution (in DMSO).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

A fluorescence plate reader with an automated injection system (e.g., FLIPR).

Procedure:

-

Cell Culture: Seed the engineered HEK293T cells in a 96-well plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Preparation: Prepare a series of dilutions of the flavonoid in the assay buffer.

-

Calcium Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the flavonoid dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.

-

Plot the ΔF against the logarithm of the flavonoid concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Signaling Pathways and Experimental Workflows

The perception of bitterness initiated by the binding of a flavonoid neohesperidoside to a TAS2R involves a well-defined intracellular signaling cascade.

References

A Technical Guide to Preliminary In-Vitro Antioxidant Assays for Neohesperidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core in-vitro assays used to evaluate the antioxidant potential of neohesperidin, a flavonoid glycoside predominantly found in citrus fruits. It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant molecular pathways and experimental workflows.

Quantitative Antioxidant Activity of Neohesperidin

The antioxidant capacity of neohesperidin has been evaluated using various standard assays. The following tables summarize the quantitative data reported in the literature, providing a comparative overview of its efficacy in different chemical environments.

Table 1: Scavenging of Superoxide (O₂⁻) and Hydroxyl (•OH) Radicals and Inhibition of Lipid Peroxidation by Neohesperidin Dihydrochalcone (NHDC)[1]

| Assay | Concentration | Activity / Inhibition (%) |

| Superoxide Radical (O₂⁻) Scavenging | 10⁻⁴ M | 31.53% |

| 5 x 10⁻⁴ M | 84.62% | |

| Hydroxyl Radical (•OH) Scavenging | 10⁻⁴ M | 6.00% |

| 5 x 10⁻⁴ M | 23.49% | |

| Non-enzymatic Lipid Peroxidation | 10⁻⁴ M | 15.43% |

| 5 x 10⁻⁴ M | 95.33% |

Note: Data is for Neohesperidin Dihydrochalcone (NHDC), a derivative produced by the hydrogenation of neohesperidin.

Table 2: ABTS Radical Scavenging Activity of Neohesperidin[2]

| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (mM) |

| Neohesperidin | 0.6 ± 0.2 |

| NHDC | 1.6 ± 0.1 |

| Phloridzin | 1.5 ± 0.3 |

| Ascorbic Acid | 1.0 ± 0.1 |

| BHT | 0.8 ± 0.1 |

Note: The TEAC value indicates the concentration of a Trolox solution having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for assessing antioxidant potential. The following are detailed protocols for the most common in-vitro assays, synthesized from established methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Principle: DPPH is a stable free radical with a characteristic deep purple color due to its unpaired electron, showing a strong absorbance maximum around 517 nm[3]. When an antioxidant compound donates a hydrogen atom or electron, the DPPH radical is neutralized to the reduced form, DPPH-H[3]. This reduction leads to a loss of the purple color, and the change in absorbance is spectrophotometrically measured to quantify the scavenging activity[3].

Protocol:

-

Preparation of DPPH Working Solution:

-

Sample Preparation:

-

Reaction and Measurement:

-

In a microplate well or cuvette, add a specific volume of the sample or standard dilution (e.g., 0.5 mL)[4][5].

-

Add a defined volume of the DPPH working solution (e.g., 3.5 mL) to initiate the reaction[4].

-

Include a blank control containing only the solvent and the DPPH solution[3].

-

Mix thoroughly and incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[3][4].

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer[3][4].

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the blank control.

-

A_sample is the absorbance of the sample with neohesperidin.

-

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺).

Principle: The ABTS•⁺ radical is generated by the oxidation of ABTS with potassium persulfate[6][7]. The resulting blue-green radical has a characteristic absorbance spectrum, with a maximum at 734 nm[6][8]. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration[7].

Protocol:

-

Preparation of ABTS•⁺ Radical Solution:

-

Preparation of Working Solution:

-

Before use, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[8].

-

-

Reaction and Measurement:

-

Prepare various concentrations of neohesperidin and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the sample or standard (e.g., 10-30 µL) to a larger volume of the diluted ABTS•⁺ working solution (e.g., 1-4 mL).

-

Mix and incubate at room temperature for a defined time (e.g., 6 minutes)[8].

-

Measure the absorbance at 734 nm[7].

-

-

Calculation:

-

The scavenging activity is calculated using the same formula as in the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Principle: At a low pH, antioxidants reduce the ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm[9][10]. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample[11].

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following three solutions fresh:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of distilled water[10].

-

TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl[10].

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water[10].

-

-

Prepare the working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[10].

-

Warm the reagent to 37°C before use[10].

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of a known antioxidant, typically ferrous sulfate (FeSO₄), to generate a standard curve[9].

-

-

Reaction and Measurement:

-

Calculation:

-

The antioxidant capacity of the sample is determined by comparing its absorbance value to the standard curve and is typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for conducting preliminary in-vitro antioxidant assays follows a standardized sequence from reagent preparation to final data analysis.

Caption: General workflow for in-vitro antioxidant assays.

Molecular Mechanisms of Action

Neohesperidin and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2/ARE Signaling Pathway Activation

Neohesperidin Dihydrochalcone (NHDC) has been shown to activate the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress.[13][14] This activation leads to the transcription of phase II antioxidant enzymes.

Caption: Activation of the Nrf2/ARE pathway by Neohesperidin.

Inhibition of Pro-inflammatory Signaling Pathways

NHDC can also alleviate oxidative stress by inhibiting key inflammatory signaling pathways that are often activated by cellular stressors like lipopolysaccharides (LPS).

Caption: Inhibition of inflammatory pathways by Neohesperidin.

References

- 1. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. The Anti-Aging Potential of Neohesperidin and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. ojs.openagrar.de [ojs.openagrar.de]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. zen-bio.com [zen-bio.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Neohesperidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidin is a flavanone glycoside naturally found in citrus fruits, which serves as a precursor for the high-intensity sweetener neohesperidin dihydrochalcone (NHDC). The enzymatic synthesis of neohesperidin offers a promising alternative to extraction from natural sources, which often suffers from low yields and high costs. This document provides detailed application notes and protocols for the enzymatic synthesis of neohesperidin using glycosyltransferases, focusing on two key enzymes: a glucosyltransferase and a rhamnosyltransferase.

The synthesis is a two-step process starting from the aglycone hesperetin. First, a glucosyltransferase, such as UGT73B2 from Arabidopsis thaliana, catalyzes the transfer of a glucose moiety to hesperetin, forming hesperetin-7-O-glucoside. Subsequently, a rhamnosyltransferase, like Cm1,2RhaT from Citrus maxima, transfers a rhamnose group to hesperetin-7-O-glucoside to yield the final product, neohesperidin.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic synthesis of neohesperidin.

Table 1: Reported Yields of Neohesperidin using Engineered Microorganisms

| Organism | Key Enzymes Expressed | Substrate | Product Titer | Molar Conversion Rate | Reference |

| Escherichia coli | UGT73B2, VvRHM-NRS, Cm1,2RhaT | Hesperetin | 4.64 g/L | 45.8% | [1] |

| Escherichia coli (with engineered Cm1,2RhaT) | 49A/50ACm1,2RhaT | Hesperetin 7-O-glucoside | 7.63 g/L | Not Reported | [2] |

Table 2: Kinetic Parameters of a Rhamnosidase for Hesperidin-Cu(II) Complex Hydrolysis

| Enzyme Form | Km (mg/mL) | Vmax (mg/mL·min) | Reference |

| Free Rhamnosidase | 0.2831 | 0.7467 | [3] |

| Immobilized Rhamnosidase | 0.2154 | 0.7612 | [3] |

II. Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Glycosyltransferases (Cm1,2RhaT and UGT73B2) in E. coli

This protocol describes the expression of His-tagged glycosyltransferases in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Transformation: a. Synthesize the codon-optimized genes for Cm1,2RhaT and UGT73B2. b. Clone the genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag. c. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). d. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. d. Reduce the temperature to 16-18°C and continue to incubate for 16-20 hours with shaking to enhance protein solubility.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole). f. Wash the column with wash buffer to remove unbound proteins. g. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Desalt the purified protein using a desalting column into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of Neohesperidin

This protocol outlines the two-step enzymatic reaction to synthesize neohesperidin from hesperetin.

Step 1: Synthesis of Hesperetin-7-O-glucoside

Reaction Mixture:

-

Hesperetin: 1 mM (dissolved in DMSO)

-

Purified UGT73B2: 0.1 mg/mL

-

UDP-glucose: 2 mM

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0)

-

Final Volume: 1 mL

Procedure:

-

Combine the reaction buffer, UDP-glucose, and hesperetin in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified UGT73B2 enzyme.

-

Incubate the reaction at 30°C for 4-6 hours with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the formation of hesperetin-7-O-glucoside by HPLC.

Step 2: Synthesis of Neohesperidin

Reaction Mixture:

-

Hesperetin-7-O-glucoside (from Step 1 or a commercial source): 1 mM

-

Purified Cm1,2RhaT: 0.1 mg/mL

-

UDP-rhamnose: 2 mM

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0)

-

Final Volume: 1 mL

Procedure:

-

Combine the reaction buffer, UDP-rhamnose, and hesperetin-7-O-glucoside in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified Cm1,2RhaT enzyme.

-

Incubate the reaction at 30°C for 4-6 hours with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the formation of neohesperidin by HPLC.

Protocol 3: Purification of Neohesperidin

This protocol describes the purification of neohesperidin from the reaction mixture using macroporous resin and high-speed counter-current chromatography (HSCCC).

1. Macroporous Resin Chromatography (Initial Cleanup): a. Load the reaction mixture (after methanol precipitation and centrifugation) onto a D101 macroporous resin column. b. Wash the column with deionized water to remove unreacted sugars and salts. c. Elute the flavonoids with 55% aqueous ethanol. d. Collect the eluate and concentrate it under reduced pressure.

2. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification): a. Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v). b. Use the upper phase as the stationary phase and the lower phase as the mobile phase. c. Dissolve the concentrated sample from the resin chromatography step in the mobile phase. d. Inject the sample into the HSCCC system and perform the separation. e. Monitor the effluent by UV detection at 280 nm. f. Collect the fractions containing neohesperidin. g. Combine the pure fractions and evaporate the solvent to obtain purified neohesperidin. h. Confirm the purity and identity of the final product by HPLC and LC-MS.

Protocol 4: HPLC Analysis of Neohesperidin

This protocol provides a method for the quantitative analysis of neohesperidin.[1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate hesperetin, hesperetin-7-O-glucoside, and neohesperidin (e.g., starting with 10% B, increasing to 90% B over 20 minutes).

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection: UV at 280 nm.

-

Column Temperature: 30-35°C.[1]

-

Quantification: Use a standard curve of purified neohesperidin.

III. Visualization of Workflows and Pathways

Caption: Enzymatic pathway for the synthesis of neohesperidin from hesperetin.

Caption: Overall experimental workflow for neohesperidin production.

References

- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]